methyl (2S)-2-chloro-3-phenylpropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl (2S)-2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1 |
InChI Key |
DWKOUAHXOPJAHG-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2s 2 Chloro 3 Phenylpropanoate
Enantioselective Synthesis Strategies
Enantioselective synthesis is paramount for producing optically active compounds. For methyl (2S)-2-chloro-3-phenylpropanoate, strategies have evolved from classical resolution to more sophisticated asymmetric catalytic methods. These approaches aim to control the stereochemistry at the C2 position during the formation of the carbon-chlorine bond or through stereospecific transformation of a chiral precursor.
Direct asymmetric α-chlorination of a prochiral precursor is one of the most efficient methods for synthesizing chiral α-chloro carbonyl compounds. This can be achieved using either small organic molecules (organocatalysts) or metal complexes as the chiral catalyst.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. The enantioselective α-chlorination of aldehydes and ketones, precursors to the target ester, can be effectively achieved through enamine catalysis. organic-chemistry.orgorganic-chemistry.org In this mechanism, a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in a stereocontrolled manner. organic-chemistry.org
For the synthesis of this compound, a potential route begins with the organocatalytic α-chlorination of 3-phenylpropanal. Using a chiral amine catalyst like (2R,5R)-diphenylpyrrolidine, the aldehyde can be converted to (S)-2-chloro-3-phenylpropanal with high enantioselectivity. organic-chemistry.org Subsequent oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification with methanol (B129727), yields the final product.
Key research findings have demonstrated the efficacy of various catalysts and conditions for the α-chlorination of aldehydes. organic-chemistry.orgorganic-chemistry.org
Table 1: Organocatalytic α-Chlorination of Aldehydes
| Aldehyde Substrate | Catalyst | Chlorine Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Propanal | L-Proline amide | NCS | Dichloroethane | 85 | 91 |
| Octanal | (2R,5R)-Diphenylpyrrolidine | NCS | Dichloroethane | 91 | 94 |
| 3-Phenylpropanal | (2R,5R)-Diphenylpyrrolidine | NCS | Dichloroethane | 89 | 92 |
Transition metal-catalyzed reactions offer a complementary approach for asymmetric halogenation. mdpi.com Chiral Lewis acid complexes can activate the substrate and control the facial selectivity of the attack by a chlorinating agent. Various metal complexes based on copper, zinc, titanium, and palladium have been developed for the enantioselective chlorination of carbonyl compounds, particularly β-ketoesters and their derivatives. mdpi.comresearchgate.net
In a plausible synthetic route, a β-ketoester precursor, methyl 2-oxo-3-phenylpropanoate, could be subjected to asymmetric chlorination. A chiral complex, for instance, a PyBidine-Zn(OAc)₂ catalyst, can coordinate to the substrate, forming a chiral enolate. mdpi.com The subsequent reaction with an electrophilic chlorine source like NCS would proceed with high enantioselectivity, affording methyl (2S)-2-chloro-2-oxo-3-phenylpropanoate, which can then be selectively deoxygenated. Alternatively, asymmetric chlorination of silyl (B83357) enol ethers derived from 3-phenylpropanoate esters using chiral titanium complexes represents another viable strategy. nih.gov
The choice of metal, ligand, and reaction conditions is critical for achieving high yields and stereoselectivity.
Table 2: Metal-Catalyzed Asymmetric Chlorination of β-Ketoesters
| Substrate | Catalyst System | Chlorine Source | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Ethyl 2-oxocyclopentanecarboxylate | Bisoxazoline-Cu(OTf)₂ | NCS | 95 | 91 |
| Methyl 2-oxo-4-phenylbutanoate | N-PFB-PyBidine-Zn(OAc)₂ | NCS | 99 | 78 |
| tert-Butyl 2-oxo-3-phenylpropanoate | TiCl₂(TADDOLato) | NCS | 88 | 85 |
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. rcsi.comrcsi.com
For the synthesis of this compound, a common approach involves using an Evans oxazolidinone auxiliary. First, 3-phenylpropanoic acid is converted to its acid chloride and reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a stereochemically defined Z-enolate, which is stabilized by chelation to the lithium ion. Quenching this enolate with an electrophilic chlorine source, such as N-chlorosuccinimide, results in the diastereoselective formation of the α-chloro product. The chiral auxiliary is then removed by methanolysis, often with a Lewis acid or base catalyst like sodium methoxide (B1231860), to afford this compound in high diastereomeric and enantiomeric purity. wikipedia.org
Table 3: Diastereoselective α-Functionalization using Chiral Auxiliaries
| Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-propanoyl oxazolidinone | NCS | >95:5 |
| (-)-8-Phenylmenthol | 8-Phenylmenthyl propionate | LDA, then CCT₄ | 90:10 |
| (S)-4-Benzyl-2-oxazolidinone | N-(3-phenylpropanoyl) oxazolidinone | NaHMDS, then NCS | >98:2 |
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and environmentally benign synthetic routes. mdpi.com Enzymes can operate under mild conditions and often exhibit exceptional levels of stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of chiral molecules. encyclopedia.pub
A highly effective chemoenzymatic strategy for preparing this compound involves the stereoselective reduction of a prochiral keto precursor. mdpi.com The synthesis starts with the preparation of methyl 2-oxo-3-phenylpropanoate. This α-keto ester is then subjected to an asymmetric reduction catalyzed by an enzyme, typically a ketoreductase (KRED).
These enzymes, utilizing a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), stereoselectively deliver a hydride to the ketone, producing the corresponding α-hydroxy ester with very high enantiomeric excess. By selecting the appropriate enzyme (many are commercially available in screening kits), the reduction can be directed to yield methyl (2R)-2-hydroxy-3-phenylpropanoate. The resulting chiral alcohol is a versatile intermediate. The final step involves the conversion of the hydroxyl group into a chlorine atom with inversion of stereochemistry. This is commonly achieved using reagents like thionyl chloride or via an Appel reaction (triphenylphosphine and carbon tetrachloride), which proceed through an Sₙ2 mechanism to yield the desired this compound.
Table 4: Enzymatic Reduction of α-Keto Esters
| Substrate | Enzyme Source | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Methyl pyruvate | Lactobacillus kefiri KRED | Methyl (R)-lactate | >99 | >99 |
| Ethyl benzoylformate | Candida parapsilosis reductase | Ethyl (R)-mandelate | 98 | >99 |
| Methyl 2-oxo-3-phenylpropanoate | Engineered KRED | Methyl (2R)-2-hydroxy-3-phenylpropanoate | 97 | >99 |
Chemoenzymatic Synthesis Routes
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral compounds from racemic mixtures, overcoming the inherent 50% yield limitation of traditional kinetic resolution. nih.gov This is achieved by coupling a rapid in-situ racemization of the starting material with a highly enantioselective reaction. lookchem.com In the context of this compound, DKR can be applied to a racemic precursor, such as 2-chloro-3-phenylpropanal (B8640503) or 2-chloro-3-phenylpropanoic acid.
A prominent approach is chemoenzymatic DKR, which synergistically combines a metal catalyst for racemization with an enzyme for the stereoselective transformation. organic-chemistry.orgnih.gov For instance, a racemic aldehyde precursor can be subjected to DKR using an alcohol dehydrogenase (ADH) for the enantioselective reduction of the (S)-enantiomer, while a ruthenium catalyst, such as a Shvo or Bäckvall complex, facilitates the continuous racemization of the unreacted (R)-aldehyde. rsc.orgnih.gov This process funnels the entire racemic mixture into the desired (S)-alcohol, which can then be converted to the target ester. The racemization of the aldehyde proceeds through a keto-enol equilibrium, the rate of which can be controlled by modulating pH and reaction conditions. rsc.org
Key elements of a successful DKR process include:
Efficient Racemization: The rate of racemization must be comparable to or faster than the rate of the enzymatic resolution to ensure high yields of the desired enantiomer. lookchem.com
High Enantioselectivity: The enzyme must exhibit high selectivity to produce the product with high enantiomeric excess (ee).
Catalyst Compatibility: The metal catalyst and the enzyme must be compatible, functioning optimally under similar reaction conditions without mutual deactivation.
| Precursor Type | Racemization Catalyst | Biocatalyst (Example) | Transformation | Potential Product |
| Racemic 2-chloro-3-phenylpropanal | Ruthenium Complex (e.g., Shvo catalyst) | Alcohol Dehydrogenase (e.g., HLADH) | Enantioselective Reduction | (S)-2-chloro-3-phenylpropan-1-ol |
| Racemic 2-chloro-3-phenylpropanoic acid | Ruthenium Complex | Lipase (B570770) (e.g., CALB) | Enantioselective Esterification | Methyl (S)-2-chloro-3-phenylpropanoate |
Kinetic Resolution Techniques
Kinetic resolution (KR) is a widely used method for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov While the maximum theoretical yield for the desired product is 50%, this technique is valuable for accessing both the reacted and unreacted enantiomers in optically enriched forms. youtube.com
Enzymatic kinetic resolution (EKR) is particularly effective for α-chloroesters and their precursors due to the high enantioselectivity of enzymes like lipases under mild conditions. almacgroup.com For the synthesis of this compound, a racemic mixture of the methyl ester can be subjected to enantioselective hydrolysis catalyzed by a lipase. In this scenario, the lipase would preferentially hydrolyze the (S)-enantiomer to the corresponding (S)-2-chloro-3-phenylpropanoic acid, leaving behind the unreacted (R)-ester with a high enantiomeric excess.
Alternatively, the resolution can be performed on a racemic precursor alcohol, such as 2-chloro-3-phenylpropane-1,2-diol, via lipase-catalyzed transesterification. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Candida rugosa are frequently employed for these transformations. researchgate.netresearchgate.netmdpi.com
The efficiency of a kinetic resolution is often described by the selectivity factor (E), which is a ratio of the reaction rates for the two enantiomers. High E-values (typically >100) are indicative of an effective resolution.
| Enzyme Source | Substrate Type | Reaction Type | Selectivity |
| Pseudomonas cepacia Lipase (PCL) | Racemic α-Methyl-β-propiothiolactone | Hydrolysis | High (S)-enantioselectivity (E > 100) researchgate.net |
| Candida antarctica Lipase B (CALB) | Racemic Primary Amines | Acylation | High enantioselectivity organic-chemistry.org |
| Pseudomonas fluorescens Lipase | Racemic 3-phenylbutanoate | Hydrolysis | Excellent enantioselection (E > 200) almacgroup.com |
| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | High enantioselectivity (E = 67.5) mdpi.com |
Diastereoselective Synthesis and Stereoselective Transformations of Precursors
Diastereoselective synthesis provides a powerful route to chiral molecules by creating a new stereocenter under the influence of an existing one, either within the substrate or from a chiral auxiliary. For this compound, a logical and common strategy involves starting from an enantiopure precursor, such as L-phenylalanine.
A well-established route involves the stereospecific transformation of L-phenylalanine derivatives. For example, L-phenylalanine can be converted to its methyl ester, which then undergoes diazotization in the presence of a chloride source. This reaction can proceed with retention of configuration at the α-carbon, directly yielding this compound. The precise stereochemical outcome depends heavily on the reaction conditions, including the solvent and the nature of the nucleophile.
Another advanced strategy is the direct asymmetric chlorination of a prochiral substrate. Research has shown that silyl ketene (B1206846) acetals derived from α,β-unsaturated esters can undergo enantioselective α-chlorination. nih.govnih.gov In this approach, a precursor like methyl 3-phenylpropanoate is converted to its corresponding silyl ketene acetal. This intermediate is then reacted with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in the presence of a chiral organocatalyst. Chiral squaramide catalysts have proven effective in promoting this transformation, engaging both reagents through a network of non-covalent interactions to control the facial selectivity of the chlorination, leading to high yields and enantioselectivities. nih.gov
| Precursor | Reagents/Catalyst | Method | Key Feature |
| L-Phenylalanine methyl ester | NaNO₂, HCl | Diazotization with chlorination | Utilizes a chiral pool starting material |
| Methyl 3-phenylpropanoate silyl ketene acetal | N-Chlorosuccinimide (NCS), Chiral Squaramide Catalyst | Asymmetric electrophilic chlorination | Direct catalytic enantioselective C-Cl bond formation nih.gov |
| Olefin + α,α-dichloroamide | Engineered Photoenzyme (Flavin-dependent "ene"-reductase) | Photoenzymatic Hydroalkylation | Enzyme-controlled radical addition for high stereoselectivity nih.gov |
Multi-Component Reactions (MCRs) Incorporating Chiral α-Chloroester Fragments
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are highly valued for their efficiency, convergence, and atom economy. nih.govtcichemicals.comorganic-chemistry.org Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), are particularly versatile for rapidly generating molecular complexity. nih.govnih.govwikipedia.org
The direct synthesis of this compound via a standard MCR is challenging. However, these reactions can be strategically employed to assemble the core carbon skeleton, which can then be further modified. A hypothetical approach could involve a Passerini reaction using phenylacetaldehyde, an isocyanide, and a carboxylic acid containing a latent or direct source of chlorine, such as chloroacetic acid. The resulting α-acyloxy carboxamide product would possess the required C-C and C-O bonds, which could then be transformed into the target α-chloroester through subsequent chemical steps.
While direct incorporation of an α-chloroester fragment is not typical for classic MCRs, modifications or novel MCRs could be designed for this purpose. Asymmetric MCRs (AMCRs), which utilize a chiral component (a substrate, catalyst, or auxiliary), are a powerful tool for producing complex chiral compounds with high efficiency. nih.gov The development of an AMCR that directly installs the chloro- and ester- functionalities with the correct stereochemistry onto a phenylpropane backbone remains an area of synthetic interest.
Optimization of Reaction Conditions for High Enantioselectivity and Yield in Research Syntheses
Achieving optimal yield and enantioselectivity in the synthesis of this compound requires meticulous optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and concentration of reactants can profoundly influence the stereochemical outcome of the reaction. nih.gov
In biocatalytic approaches, such as the enantioselective reduction of a precursor ketone, optimization is critical. A study on the synthesis of methyl (R)-2-chloromandelate, a structurally similar α-chloro ester, using Saccharomyces cerevisiae demonstrated that varying the concentrations of the substrate, biocatalyst (yeast cells), and glucose (as a cofactor regenerating source), as well as controlling the pH, led to a significant improvement in both conversion and enantiomeric excess. nih.gov For example, increasing the glucose concentration and maintaining a neutral pH of 7 were found to be crucial for achieving 100% conversion and 96.1% ee. nih.gov
For catalyst-controlled reactions, such as the asymmetric chlorination mentioned previously, screening of the catalyst structure is paramount. In the squaramide-catalyzed chlorination of silyl ketene acetals, it was found that the steric and electronic properties of the aromatic substituents on the catalyst backbone had a strong effect on enantioselectivity. nih.gov Solvent choice is also critical; non-polar solvents like methyl tert-butyl ether (MTBE) and hexanes at low temperatures (-30 °C) were found to be optimal for achieving high ee. nih.gov
| Parameter | Effect on Reaction | Optimized Condition Example | Reference |
| Catalyst | Controls stereoselectivity and reaction rate. | Chiral squaramide with 9-phenanthryl group for high ee. | nih.gov |
| Solvent | Influences catalyst solubility, stability, and enantioselectivity. | MTBE/hexanes mixture for asymmetric chlorination. | nih.gov |
| Temperature | Affects reaction rate and can significantly impact enantioselectivity. | Low temperatures (e.g., -30 °C to -60 °C) often improve ee. | nih.govnih.gov |
| pH | Critical for enzymatic reactions, affecting activity and stability. | pH 7 for whole-cell reduction of methyl-2-chlorobenzoylformate. | nih.gov |
| Substrate Conc. | High concentrations can lead to substrate or product inhibition. | 17 g/L of substrate for optimal conversion in biocatalysis. | nih.gov |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.
Biocatalysis: The use of enzymes (biocatalysts) is a cornerstone of green synthesis. Lipases and alcohol dehydrogenases operate under mild, environmentally benign conditions, typically in aqueous media or organic solvents at or near room temperature. almacgroup.com They offer high chemo-, regio-, and enantioselectivity, which reduces the formation of byproducts and simplifies purification processes, thereby minimizing waste.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one pot, reducing the number of synthetic steps and the associated waste from intermediate purifications. nih.gov
Use of Safer Solvents: A key green principle is the replacement of hazardous solvents (e.g., chlorinated hydrocarbons) with safer alternatives. Research into enzymatic resolutions and catalytic reactions often explores the use of greener solvents like toluene (B28343), cyclopentyl methyl ether (CPME), or even performing reactions in aqueous buffer systems, which significantly reduces the environmental impact. nih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. organic-chemistry.org Both biocatalysts and chiral organocatalysts can be used in small quantities and can often be recycled and reused, increasing process efficiency and reducing waste. For example, immobilized enzymes can be easily recovered and reused for multiple reaction cycles, enhancing the sustainability of the process. nih.gov
By embracing these strategies, the synthesis of this compound can be aligned with the goals of sustainable chemistry, offering pathways that are not only efficient and selective but also environmentally responsible.
Stereochemical Investigations and Control in the Context of Methyl 2s 2 Chloro 3 Phenylpropanoate
Mechanisms of Stereoselectivity in the Formation of Chiral α-Chloroesters
Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over others. For chiral α-chloroesters like methyl (2S)-2-chloro-3-phenylpropanoate, achieving high stereoselectivity means controlling the reaction to predominantly yield the (S)-enantiomer. This control is rooted in the reaction mechanism, where the transition states leading to the different stereoisomers have different energy levels; the pathway with the lower activation energy is favored, resulting in a higher yield of the corresponding product.
Several strategies are employed to achieve stereoselectivity in the synthesis of these compounds:
Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst creates a chiral environment for the reaction. This environment influences the approach of the reactants, favoring one orientation over another. For the α-chlorination of carbonyl compounds, chiral catalysts can stabilize one of the diastereomeric transition states, leading to the preferential formation of one enantiomer.
Substrate-Controlled Synthesis: An effective method for producing this compound involves starting with a precursor that already contains the desired stereochemistry. L-phenylalanine, a naturally occurring amino acid with an (S)-configuration, is an ideal starting material. Through a process known as diazotization, the amino group of L-phenylalanine can be replaced with a chlorine atom, often proceeding with retention or inversion of configuration depending on the specific reaction conditions, thereby preserving the chiral integrity of the C2 position.
Chiral Auxiliaries: Another approach involves temporarily attaching a chiral auxiliary to the substrate molecule. This auxiliary directs the stereochemical course of a subsequent reaction, such as chlorination, by sterically hindering one face of the molecule. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
The choice of reagents, solvent, and temperature significantly impacts the stereoselectivity of these reactions. Lower temperatures, for instance, can amplify the energy difference between competing transition states, often leading to a higher degree of stereoselectivity.
Chiral Purity Determination Methodologies in Research Settings
Verifying the stereochemical outcome of a synthesis requires precise analytical techniques capable of distinguishing and quantifying enantiomers. The enantiomeric excess (ee), a measure of chiral purity, is a critical parameter.
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differing interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation.
The enantiomeric excess is determined by integrating the areas of the two separated peaks detected, typically by a UV detector. The choice of CSP and mobile phase is crucial for achieving baseline separation.
Table 1: Typical Parameters for Chiral HPLC Analysis of α-Chloroesters
| Parameter | Description | Examples |
|---|---|---|
| Chiral Stationary Phase (CSP) | The chiral environment that enables separation. Polysaccharide-based CSPs are common. | Amylose or cellulose (B213188) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® OD-H, Chiralpak® AD-H). |
| Mobile Phase | A solvent system that carries the analyte through the column. Often a mixture of a nonpolar solvent and an alcohol. | Hexane (B92381)/Isopropanol mixtures (e.g., 90:10 v/v). |
| Detector | The device used to detect the separated enantiomers as they elute from the column. | UV-Vis Detector (e.g., at 254 nm), Mass Spectrometer (MS), Circular Dichroism (CD) Detector. |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically 0.5 - 1.5 mL/min. |
For volatile and thermally stable compounds, gas chromatography with a chiral stationary phase offers excellent resolution and sensitivity for enantiomeric analysis. Similar to chiral HPLC, the separation principle is based on the differential interaction between the enantiomers and the chiral column coating.
The analytes are vaporized and carried by an inert gas through the column. Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns for this purpose. The separated enantiomers are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS).
Table 2: Typical Parameters for Chiral GC Analysis
| Parameter | Description | Examples |
|---|---|---|
| Chiral Stationary Phase (CSP) | The chiral coating inside the long, thin capillary column. | Derivatized cyclodextrins (e.g., Chirasil-DEX CB, Chiraldex® G-TA). |
| Carrier Gas | Inert gas that moves the analyte through the column. | Helium, Hydrogen, Nitrogen. |
| Temperature Program | The column oven temperature is often ramped to optimize separation and analysis time. | Isothermal (e.g., 130 °C) or a gradient (e.g., starting at 100 °C, ramped to 180 °C). |
| Detector | Device for detecting the eluting compounds. | Flame Ionization Detector (FID), Mass Spectrometer (MS). |
NMR spectroscopy, a powerful tool for structure elucidation, cannot directly distinguish between enantiomers in an achiral solvent because their spectra are identical. However, in the presence of a chiral auxiliary, differentiation becomes possible.
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) with chiral ligands. When a CSR is added to a solution of enantiomers, it forms transient diastereomeric complexes. These complexes have distinct NMR spectra, causing the signals for corresponding protons in the two enantiomers to appear at different chemical shifts. The enantiomeric excess can then be calculated from the integration of these separated signals.
Chiral Solvating Agents (CSAs): These agents form weak, non-covalent diastereomeric solvates with the enantiomers through interactions like hydrogen bonding or dipole-dipole forces. This association creates a different average magnetic environment for each enantiomer, leading to the separation of their NMR signals.
Chiroptical techniques measure the interaction of chiral molecules with polarized light and are fundamental for characterizing stereochemistry.
Optical Rotation: This is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. nih.gov The measurement is performed using a polarimeter, and the result is reported as the specific rotation [α]. The sign (+ or -) and magnitude of the rotation are characteristic properties of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). While it can confirm the presence of a single enantiomer (optical purity), it is generally less accurate for determining precise enantiomeric excess compared to chromatographic methods. nih.gov
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption versus wavelength. The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), provides a "fingerprint" of the molecule's absolute configuration and conformation. It is a highly sensitive technique for stereochemical analysis. masterorganicchemistry.com
Stereochemical Stability and Epimerization Studies of this compound
The stereochemical stability of a chiral center is its resistance to inversion, which would lead to the formation of the other enantiomer—a process called epimerization or racemization. For this compound, the stereocenter is the carbon atom bonded to the chlorine atom (C2).
The stability of this stereocenter is highly dependent on the chemical environment. The primary mechanism for epimerization at an α-carbon to a carbonyl group involves the formation of a planar enolate intermediate. libretexts.orgyoutube.com
Deprotonation: The hydrogen atom on C2 is acidic due to the electron-withdrawing effects of both the adjacent ester carbonyl group and the chlorine atom. In the presence of a base, this proton can be removed to form a planar enolate anion. libretexts.orgnih.gov
Loss of Chirality: The formation of this flat, sp²-hybridized enolate intermediate temporarily destroys the chirality at C2. youtube.com
Reprotonation: When the enolate is reprotonated, the proton can add back from either face of the planar structure. This can lead to the regeneration of the original (S)-enantiomer or the formation of the new (R)-enantiomer.
Under basic conditions, this deprotonation-reprotonation process can occur repeatedly, eventually leading to a racemic mixture (a 50:50 mixture of both enantiomers). youtube.com Therefore, this compound is expected to be susceptible to epimerization in the presence of bases. Its stereochemical integrity is generally stable under neutral or acidic conditions, where the rate of enolate formation is negligible. nih.gov Consequently, storage and handling of this compound require careful control of pH to prevent loss of chiral purity.
Absolute Configuration Assignment Methodologies
The unambiguous assignment of the absolute configuration of chiral molecules such as this compound is a critical aspect of stereochemical investigation. This process relies on various analytical techniques that can differentiate between enantiomers. The two primary methodologies discussed herein are X-ray crystallography of suitable derivatives and spectroscopic correlation with known standards.
X-ray Crystallography of Derivatives
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute stereochemistry. researchgate.net However, for liquids or oils like this compound, direct single-crystal X-ray analysis is not feasible. Therefore, the strategy involves the synthesis of a crystalline derivative.
The general approach involves reacting the chiral analyte with a chiral auxiliary of a known absolute configuration to form a diastereomeric derivative. This diastereomer is then crystallized, and its structure is determined by X-ray diffraction. researchgate.nettcichemicals.com The known configuration of the auxiliary acts as an internal reference, allowing for the unambiguous assignment of the stereocenter in the original molecule. nih.gov For a carboxylic acid ester like this compound, this would typically involve hydrolysis to the corresponding carboxylic acid, followed by derivatization.
Common chiral auxiliaries for carboxylic acids include chiral amines or alcohols, which form crystalline amides or esters, respectively. For instance, (1S,2R,4R)-(-)-2,10-camphorsultam is a powerful chiral auxiliary that can be used for the X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids. tcichemicals.com The presence of a heavy atom, such as sulfur in camphorsultam, can also aid in the determination of the absolute configuration through the anomalous dispersion effect. tcichemicals.com
While this method is powerful, its application to this compound would require the successful synthesis and crystallization of a suitable diastereomeric derivative. A hypothetical workflow is presented in the table below.
| Step | Description | Rationale |
| 1 | Hydrolysis | Conversion of this compound to (2S)-2-chloro-3-phenylpropanoic acid to enable derivatization. |
| 2 | Derivatization | Reaction of the carboxylic acid with a chiral auxiliary of known configuration (e.g., a chiral amine) to form a diastereomeric amide. |
| 3 | Crystallization | Growth of a single crystal of the diastereomeric derivative suitable for X-ray diffraction. |
| 4 | X-ray Diffraction Analysis | Collection and analysis of diffraction data to determine the three-dimensional structure of the derivative. |
| 5 | Assignment of Configuration | The known stereochemistry of the auxiliary allows for the determination of the absolute configuration of the chiral center in the original molecule. |
Spectroscopic Correlation with Known Standards
Spectroscopic methods offer a powerful alternative to crystallography for assigning absolute configurations, particularly for compounds that are difficult to crystallize. These techniques often involve comparing the spectroscopic properties of the target molecule with those of a known standard or with theoretical calculations.
Vibrational Circular Dichroism (VCD)
Vibrational circular dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.comnih.gov The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. The modern approach to VCD analysis involves a comparison of the experimental spectrum with a theoretically predicted spectrum obtained from quantum mechanical calculations, typically using density functional theory (DFT). americanlaboratory.comnih.gov
A study on the absolute configuration of chiral α-aryloxypropanoic acids demonstrated the utility of this method for their corresponding methyl esters. nih.gov The absolute configurations of the esters were unambiguously determined by comparing their experimental VCD spectra with the ab initio predicted spectra. nih.gov This approach would be directly applicable to this compound. The process would involve measuring the VCD spectrum of the compound and comparing it to the DFT-calculated spectra for both the (S) and (R) enantiomers. A match between the experimental and one of the calculated spectra would confirm the absolute configuration. cam.ac.uk
| Parameter | Description |
| Experimental Data | VCD spectrum of this compound in a suitable solvent (e.g., CDCl3). |
| Computational Data | DFT-calculated VCD spectra for both (S)- and (R)-methyl 2-chloro-3-phenylpropanoate. |
| Correlation | Comparison of the signs and relative intensities of the experimental VCD bands with the calculated spectra. |
| Assignment | A positive correlation with the calculated spectrum for the (S)-enantiomer confirms the (2S) configuration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral auxiliaries, provides another avenue for determining absolute configuration. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netresearchgate.net
When a chiral substrate is reacted with the (R)- and (S)-enantiomers of a CDA, a pair of diastereomers is formed. The ¹H NMR spectra of these diastereomers will exhibit differences in chemical shifts (Δδ). By analyzing these chemical shift differences, and with a well-established model for the CDA, the absolute configuration of the substrate can be deduced. researchgate.net For this compound, this would again likely involve prior hydrolysis to the acid.
Alternatively, chiral solvating agents can be used. These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. researchgate.netunipi.it This interaction leads to the resolution of signals for the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the observed chemical shift differences to established models for the CSA.
Reactivity and Mechanistic Studies of Methyl 2s 2 Chloro 3 Phenylpropanoate
Nucleophilic Substitution Reactions at the α-Chiral Center
The carbon atom alpha to the carbonyl group in methyl (2S)-2-chloro-3-phenylpropanoate is a key site for nucleophilic attack. The chlorine atom, being a good leaving group, facilitates substitution reactions. The stereochemical course of these reactions is highly dependent on the reaction mechanism, which in turn is influenced by the nature of the nucleophile, solvent, and reaction conditions.
Nucleophilic substitution reactions on this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. masterorganicchemistry.com
The SN2 pathway involves a backside attack by the nucleophile on the α-chiral center, leading to an inversion of stereochemistry. youtube.comulethbridge.ca This is a single-step, concerted process where the bond to the nucleophile forms as the bond to the leaving group breaks. youtube.com Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For this compound, an SN2 reaction would result in the formation of the corresponding (2R)-substituted product, with the stereochemistry at the chiral center being inverted.
The SN1 pathway , in contrast, is a two-step process. pressbooks.pub The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.compressbooks.pub This intermediate is achiral, and the nucleophile can attack from either face in the second step. youtube.compressbooks.pub Consequently, SN1 reactions typically lead to a racemic or nearly racemic mixture of products, resulting in a loss of optical activity. pressbooks.pub However, incomplete racemization is often observed due to the formation of ion pairs, where the departing leaving group can shield one face of the carbocation, leading to a slight excess of the inversion product. pressbooks.pub Factors that stabilize the carbocation, such as the adjacent phenyl group in this compound, and the use of polar protic solvents, favor the SN1 mechanism. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.compressbooks.pub
Table 1: Comparison of SN1 and SN2 Reactions for this compound
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (often with slight inversion) | Inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents, carbocation stabilizing groups | Strong nucleophiles, polar aprotic solvents, unhindered substrate |
| Product from (2S)-isomer | Mixture of (2R) and (2S)-products | Predominantly (2R)-product |
The structure of this compound allows for intramolecular cyclization reactions if a suitable nucleophilic group is present within the molecule or introduced into a derivative. For instance, if the phenyl ring were substituted with a nucleophilic group, such as a hydroxyl or an amino group, at an appropriate position, an intramolecular nucleophilic substitution could occur. This would lead to the formation of a new heterocyclic ring system. The stereochemistry of the starting material would play a crucial role in determining the stereochemistry of the newly formed chiral centers in the cyclic product.
Elimination Reactions: Formation of α,β-Unsaturated Esters
When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form an α,β-unsaturated ester. In this E2-type reaction, the base abstracts a proton from the β-carbon (the benzylic position), and the chloride ion is eliminated from the α-carbon in a concerted fashion. This results in the formation of a double bond between the α and β carbons. The primary product of this reaction would be methyl cinnamate (B1238496) (methyl 3-phenylpropenoate). The stereochemistry of the resulting alkene (E or Z isomer) would be influenced by the conformation of the substrate during the transition state of the elimination reaction.
Functional Group Transformations of the Ester Moiety
The ester group in this compound can be converted into other functional groups through various reactions.
The ester can be hydrolyzed to the corresponding carboxylic acid, (2S)-2-chloro-3-phenylpropanoic acid. This reaction can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. google.com The reaction involves the nucleophilic attack of water (in acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the ester carbonyl carbon. The stereochemistry at the α-chiral center is typically retained during this transformation.
The ester functionality can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (2S)-2-chloro-3-phenylpropan-1-ol. This reaction proceeds via the intermediate aldehyde, which is further reduced to the alcohol.
Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage using less reactive reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This would yield (2S)-2-chloro-3-phenylpropanal. Careful control of the reaction conditions is crucial to prevent over-reduction to the alcohol.
Table 2: Summary of Functional Group Transformations
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH, H₂O | (2S)-2-chloro-3-phenylpropanoic acid |
| Reduction to Alcohol | 1. LiAlH₄, 2. H₂O | (2S)-2-chloro-3-phenylpropan-1-ol |
| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | (2S)-2-chloro-3-phenylpropanal |
Transesterification Reactions
Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this process involves the substitution of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR') from an alcohol (R'OH). This reaction is typically reversible and can be catalyzed by acids, bases, or enzymes. wikipedia.org The equilibrium of the reaction is often driven towards the product side by using a large excess of the reactant alcohol, which can also serve as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, a strong acid catalyst, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the ester. researchgate.netlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule (R'OH). researchgate.net The subsequent steps involve proton transfers and the elimination of a methanol (B129727) molecule to yield the new ester and regenerate the acid catalyst. masterorganicchemistry.com
The general mechanism proceeds as follows:
Protonation of the carbonyl oxygen. masterorganicchemistry.com
Nucleophilic attack by the incoming alcohol on the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org
Proton transfer from the attacking alcohol moiety to the original methoxy group. masterorganicchemistry.com
Elimination of methanol as a leaving group.
Deprotonation of the new carbonyl oxygen to yield the final transesterified product. masterorganicchemistry.com
Base-Catalyzed Transesterification: In the presence of a strong base, such as sodium or potassium alkoxide, the reaction is initiated by the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide ion (R'O⁻). wikipedia.orgsrsintl.com This alkoxide then attacks the electrophilic carbonyl carbon of the ester. srsintl.com The reaction proceeds via a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as the leaving group. masterorganicchemistry.comsrsintl.com To prevent unwanted side reactions like hydrolysis, the reaction must be conducted under anhydrous conditions. srsintl.com
Enzymatic Transesterification: Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for transesterification. wikipedia.orgresearchgate.net These reactions can be performed under mild conditions, often leading to higher selectivity and avoiding the harsh reagents used in acid or base catalysis. nih.gov Lipases like Novozym 435 have shown high activity for transesterification reactions involving various esters and alcohols. researchgate.net The efficiency of enzymatic transesterification can be influenced by factors such as the choice of solvent, temperature, and the molecular structure of the substrates. researchgate.netmdpi.com For instance, reactions in nonpolar solvents like hexane (B92381) or toluene (B28343) often result in higher conversion rates. researchgate.net
| Catalyst Type | Catalyst Example | General Mechanism | Key Conditions |
|---|---|---|---|
| Acid | H₂SO₄, HCl | Protonation of the carbonyl group enhances electrophilicity, followed by nucleophilic attack by the alcohol. researchgate.net | Excess alcohol to shift equilibrium; removal of methanol. masterorganicchemistry.com |
| Base | NaOR', KOR' | Formation of a nucleophilic alkoxide which attacks the carbonyl carbon. srsintl.com | Anhydrous (dry) conditions to prevent saponification. srsintl.com |
| Enzyme | Lipases (e.g., Novozym 435) | Formation of an enzyme-acyl intermediate followed by reaction with the alcohol. | Mild temperatures; often in organic solvents. researchgate.netmdpi.com |
Reactions Involving the Phenyl Ring: Electrophilic Aromatic Substitution (EAS) and Hydrogenation
The phenyl group of this compound can undergo reactions typical of benzene (B151609) derivatives, most notably electrophilic aromatic substitution (EAS) and hydrogenation.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. libretexts.org The substituent already present on the ring—in this case, the -CH₂CH(Cl)COOCH₃ group—influences the rate and regioselectivity of the reaction. This alkyl group containing electron-withdrawing chloro and ester functionalities acts as a deactivating group via the inductive effect. Deactivating groups generally direct incoming electrophiles to the meta position. Therefore, nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the phenyl ring of this compound are expected to yield predominantly the meta-substituted product.
The general mechanism involves two main steps:
Attack of the electrophile (E⁺) on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a benzenium ion or σ-complex. libretexts.org
Loss of a proton (H⁺) from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com
| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Product Position |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | meta |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | meta |
| Sulfonation | Fuming H₂SO₄ or SO₃, H₂SO₄ | SO₃ (or HSO₃⁺) | meta |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | meta |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | meta |
Hydrogenation: The phenyl ring can be reduced to a cyclohexyl ring through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas (H₂) and a metal catalyst. Common catalysts for this transformation include rhodium, ruthenium, platinum, and palladium, often supported on carbon. The reaction converts the aromatic ring into a saturated cycloalkane, thereby transforming this compound into methyl (2S)-2-chloro-3-cyclohexylpropanoate. The conditions required for aromatic hydrogenation are more forcing than those needed to reduce a simple alkene.
Free Radical Reactions of the α-Chloro Group
The α-chloro group in this compound is susceptible to free radical reactions. The bond between the α-carbon and the chlorine atom can undergo homolytic cleavage, particularly in the presence of a radical initiator. youtube.com
A key reaction is the abstraction of the chlorine atom to generate a carbon-centered radical at the α-position. nih.govnih.gov This radical is stabilized by resonance with the adjacent carbonyl group of the ester. The formation of this α-acyl radical intermediate opens pathways for various synthetic transformations. nih.gov
Mechanism of Radical Formation and Reaction:
Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) using heat or UV light, or through a photoredox-catalyzed process. youtube.comnih.gov
Propagation: A radical species, such as a silyl (B83357) radical ((TMS)₃Si•) or a tin radical (Bu₃Sn•), abstracts the chlorine atom from this compound. nih.govacs.org This forms a new carbon-centered radical and a chloro-silane or -stannane.
Further Reaction: The resulting α-carbonyl radical can then participate in a variety of reactions, such as coupling with another radical, addition to an alkene, or being trapped by a suitable reagent. nih.govmasterorganicchemistry.com A notable application is the cross-electrophile coupling with aryl halides, catalyzed by nickel and a photoredox catalyst, to form α-aryl esters. nih.gov
Termination: The reaction chain is terminated when two radical species combine. youtube.com
| Initiation Method | Reagents | Description |
|---|---|---|
| Tin Hydride Method | Bu₃SnH, AIBN (initiator) | A tributyltin radical abstracts the chlorine atom. The resulting carbon radical is then quenched by a hydrogen atom from another Bu₃SnH molecule. |
| Photoredox Catalysis | Ir or Ru photocatalyst, silyl reagent, Ni catalyst | Visible light excites a photocatalyst, which facilitates the generation of a silyl radical. The silyl radical abstracts the chlorine atom. nih.gov |
| Electrochemical | Sacrificial anode (e.g., Fe) | Electrochemical reduction can generate radical intermediates from α-chloroesters for reactions like Reformatsky-type additions. acs.org |
Rearrangement Reactions and Fragmentations
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de For this compound, rearrangements could potentially be induced by generating a carbocation at the α-carbon. For example, in the presence of a strong Lewis acid, the chloride ion could be abstracted, forming a secondary carbocation. This carbocation could then undergo a 1,2-hydride shift from the β-carbon or, more significantly, a 1,2-phenyl shift (a type of Wagner-Meerwein rearrangement). The migration of the phenyl group would result in a more stable benzylic carbocation, which could then be trapped by a nucleophile. Such rearrangements are highly dependent on the specific reaction conditions and the stability of the intermediates formed.
Fragmentations: Fragmentation reactions involve the cleavage of a molecule into two or more smaller pieces. numberanalytics.com In the context of mass spectrometry, this compound would undergo characteristic fragmentation upon electron ionization. The analysis of these fragments helps in elucidating the structure of the molecule.
Common fragmentation pathways for esters include:
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this molecule, this could mean the loss of the methoxy radical (•OCH₃, M-31) to form an acylium ion, or the loss of the chloro-benzyl group. whitman.eduyoutube.com
McLafferty Rearrangement: This rearrangement is characteristic of esters with a γ-hydrogen. whitman.edu It involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene. For this compound, a classical McLafferty rearrangement is not possible due to the lack of an aliphatic γ-hydrogen.
Loss of the Chlorine Atom: Cleavage of the C-Cl bond can lead to a fragment corresponding to the loss of a chlorine radical (•Cl, M-35/37).
Benzylic Cleavage: Cleavage of the bond between the α- and β-carbons is favorable as it produces a stable benzyl (B1604629) radical or tropylium (B1234903) cation (m/z 91).
| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) | Description |
|---|---|---|---|
| α-Cleavage | •OCH₃ | 167/169 | Loss of a methoxy radical to form a chloro-substituted acylium ion. |
| Loss of HCl | HCl | 162 | Elimination of hydrogen chloride to form an unsaturated ester ion. |
| Benzylic Cleavage | •CH(Cl)COOCH₃ | 91 | Formation of the stable tropylium cation. |
| Loss of Chlorine | •Cl | 163 | Loss of a chlorine radical. |
Applications As a Versatile Chiral Building Block in Advanced Organic Synthesis
Precursor for the Enantioselective Synthesis of Chiral α-Amino Acids and Derivatives
A primary application of methyl (2S)-2-chloro-3-phenylpropanoate is in the synthesis of non-natural α-amino acids, particularly D-phenylalanine derivatives. The synthesis relies on the stereospecific substitution of the chloride atom by a nitrogen-containing nucleophile. A common and effective method involves a two-step sequence: nucleophilic substitution with an azide (B81097) salt, followed by reduction of the resulting azido (B1232118) compound.
This stereochemical control is crucial for accessing the D-isomers of amino acids, which are important components of some peptide-based pharmaceuticals and serve as chiral synthons in their own right.
| Reaction Stage | Reagents and Conditions | Intermediate/Product | Stereochemistry |
| Azide Substitution | Sodium Azide (NaN₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat | Methyl (2R)-2-azido-3-phenylpropanoate | Inversion (S → R) |
| Azide Reduction | 1. H₂, Pd/C, Methanol2. PPh₃, then H₂O | Methyl (2R)-2-amino-3-phenylpropanoate (Methyl D-phenylalaninate) | Retention (R → R) |
Intermediate in the Total Synthesis of Complex Natural Products (Synthetic Routes, Not Biological Activity)
While specific examples naming this compound as a starting material in the total synthesis of complex natural products are not prevalent in high-impact literature, its role can be understood as that of a foundational chiral building block. Chiral α-halo esters are synthetically equivalent to α-amino acids, providing a robust electrophilic handle for bond formation where an amino acid might be unsuitable.
In a hypothetical synthetic route, this chloro-ester could be used to introduce a phenylpropanoid unit, which is a common structural motif in many natural products, including alkaloids and polyketides. For instance, its reaction with a complex carbon nucleophile, such as an enolate or an organometallic reagent derived from another part of the target molecule, would form a key carbon-carbon bond. Subsequent manipulation of the ester group (e.g., reduction to an alcohol or hydrolysis to a carboxylic acid) would allow for its incorporation into the larger molecular framework, for example, through macrolactonization or amidation. The defined (S)-stereochemistry of the starting material would ensure the correct configuration of that portion of the final natural product.
Role in the Synthesis of Chiral Pharmaceutical Intermediates (Synthetic Methodology, Not Drug Profiles)
The synthesis of single-enantiomer drugs is a cornerstone of the modern pharmaceutical industry, creating high demand for versatile chiral building blocks. nih.govresearchgate.net this compound serves as a valuable precursor for pharmaceutical intermediates, particularly those containing a phenylalanine or phenylisoserine (B1258129) core.
One of the most well-known examples of a pharmaceutical containing such a core is the anticancer agent Paclitaxel (Taxol). Its side chain, (2R,3S)-N-benzoyl-3-phenylisoserine, is crucial for its activity. nih.govresearchgate.net While many syntheses of the Taxol side chain begin with phenylalanine or cinnamic acid derivatives, a synthetic strategy could readily employ this compound. encyclopedia.pubnih.gov A plausible route would involve:
Conversion to an α-amino ester : As detailed in section 5.1, the chloro-ester can be converted to methyl D-phenylalaninate.
Elaboration : The resulting amino ester is a versatile intermediate that can be N-protected and subsequently elaborated through various chemical steps, such as hydroxylation at the β-position, to construct the phenylisoserine backbone.
The utility of the chloro-ester lies in its ability to provide a stereochemically defined foundation upon which more complex functionality required for a pharmaceutically active ingredient can be built.
Development of Chiral Catalysts and Ligands Utilizing this compound Frameworks
Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The development of new ligand scaffolds is a continuous effort in organic chemistry. Although no widely commercialized ligands are directly named as derivatives of this compound, its framework is well-suited for such applications.
The synthetic potential lies in modifying the two functional handles of the molecule—the ester and the chloro group—to introduce heteroatoms capable of coordinating to a metal center. For example:
The ester group could be reduced to a primary alcohol, which could then be converted into a phosphinite or phosphine (B1218219) group.
The chloro group could be displaced by a nucleophilic secondary phosphine or a nitrogen-based heterocycle.
Combining these transformations could lead to the synthesis of chiral P,N-ligands, where the phosphorus and nitrogen atoms coordinate to a transition metal (like rhodium, iridium, or palladium). The stereocenter, originating from the (S)-configuration of the starting material, would be positioned close to the metal center, influencing the stereochemical outcome of the catalyzed reaction (e.g., asymmetric hydrogenation or hydroformylation).
Contributions to Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The primary contribution of this compound to synthetic methodology is its function as a stereodefined α-halo ester electrophile. It serves as a model substrate for developing and optimizing stereospecific nucleophilic substitution reactions. The electron-withdrawing ester group activates the C-Cl bond for SN2 displacement, which proceeds with high fidelity and predictable inversion of stereochemistry. researchgate.net
This reactivity enables the formation of various bonds with a high degree of stereocontrol:
Carbon-Nitrogen (C-N) Bond Formation : As discussed, reaction with sodium azide provides a reliable route to chiral α-azido esters, which are precursors to α-amino acids.
Carbon-Oxygen (C-O) Bond Formation : Reaction with oxygen nucleophiles, such as carboxylates or alkoxides, can yield chiral α-acyloxy or α-alkoxy esters. Hydrolysis under conditions that favor SN2 attack (e.g., with water or hydroxide) can produce the corresponding α-hydroxy ester, (R)-methyl 2-hydroxy-3-phenylpropanoate, with inversion of configuration.
Carbon-Sulfur (C-S) Bond Formation : Nucleophiles such as thiols or thioacetates can displace the chloride to form chiral α-thioethers or α-thioesters, which are valuable intermediates in their own right.
Carbon-Carbon (C-C) Bond Formation : While more challenging due to the potential for elimination, soft carbon nucleophiles like organocuprates (Gilman reagents) or stabilized enolates can be used to form C-C bonds at the α-position, leading to more complex, non-natural amino acid derivatives.
The study of these reactions using this compound as a substrate helps to refine our understanding of SN2 reaction parameters and expand the toolbox for asymmetric synthesis.
| Nucleophile (Nu⁻) | Reagent Example | Bond Formed | Product Type | Stereochemical Outcome |
| Azide | NaN₃ | C-N | α-Azido ester | Inversion |
| Hydroxide (B78521) | NaOH (aq) | C-O | α-Hydroxy ester | Inversion |
| Thiolate | NaSPh | C-S | α-Thioether ester | Inversion |
| Carboxylate | RCO₂Na | C-O | α-Acyloxy ester | Inversion |
| Organocuprate | (CH₃)₂CuLi | C-C | α-Alkylated ester | Inversion |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For methyl (2S)-2-chloro-3-phenylpropanoate, HRMS provides an exact mass measurement, distinguishing it from other isomers or compounds with the same nominal mass. The molecular formula of the compound is C10H11ClO2. molbase.comlookchem.com
When subjected to analysis, typically using electrospray ionization (ESI), the molecule is ionized, most commonly forming a protonated molecule [M+H]+ or a sodium adduct [M+Na]+. The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places.
Table 1: HRMS Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
|---|---|---|
| [C10H1135Cl O2+H]+ | 199.0469 | Typically within 5 ppm |
| [C10H1137Cl O2+H]+ | 201.0440 | Typically within 5 ppm |
| [C10H1135Cl O2+Na]+ | 221.0289 | Typically within 5 ppm |
Note: The presence of chlorine results in a characteristic isotopic pattern, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio, which is a key signature in the mass spectrum. docbrown.info
Beyond molecular formula confirmation, mass spectrometry provides structural information through fragmentation analysis. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for this molecule include the loss of the methoxy (B1213986) group (-OCH3), the carboxyl group (-COOCH3), and cleavage of the carbon-chlorine bond. nih.govmassbank.eumiamioh.edu
Table 2: Key Fragmentation Ions of this compound
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|
| 163 | [M - Cl]+ |
| 139 | [M - COOCH3]+ |
Advanced NMR Spectroscopy (1D and 2D: COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is employed for a comprehensive analysis.
¹H NMR: The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling), which reveals neighboring protons.
¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phenyl-H (ortho, meta, para) | ~7.2-7.4 | Multiplet | ~127-135 |
| CH-Cl | ~4.5 | Triplet | ~55-60 |
| CH₂ | ~3.2-3.4 | Doublet | ~40-45 |
| O-CH₃ | ~3.7 | Singlet | ~52-55 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. docbrown.infodocbrown.info
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. For this compound, a cross-peak would be expected between the proton on the chlorine-bearing carbon (CH-Cl) and the protons of the adjacent methylene (B1212753) (CH₂) group. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com It would show correlations between the phenyl protons and their respective carbons, the CH-Cl proton and its carbon, the CH₂ protons and their carbon, and the O-CH₃ protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. princeton.edu Key HMBC correlations would include the CH₂ protons correlating to the carbonyl carbon (C=O) and the phenyl ring carbons, and the O-CH₃ protons correlating to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for stereochemical analysis as it identifies protons that are close in space, regardless of whether they are bonded. Correlations between the phenyl protons and the CH₂ protons would help confirm the conformation of the side chain.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
In this compound, the most prominent IR absorption would be the strong C=O stretch of the ester group. Other key vibrations include C-H stretches from the aromatic ring and the aliphatic chain, C-O stretching of the ester, and the C-Cl stretch. Raman spectroscopy provides complementary information, particularly for non-polar bonds.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-Cl | Stretch | 600 - 800 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, chlorine) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C10H11ClO2. A close match between the experimental and theoretical values serves to confirm the empirical and, in conjunction with mass spectrometry, the molecular formula of the compound.
Table 5: Elemental Composition of this compound (C10H11ClO2)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 60.46 |
| Hydrogen (H) | 5.58 |
| Chlorine (Cl) | 17.84 |
Integration of Multi-Spectroscopic Data for Holistic Structural and Stereochemical Confirmation
The unambiguous confirmation of the structure and stereochemistry of this compound is achieved not by a single technique, but by the synergistic integration of data from all the aforementioned methods. mdpi.com
The process is as follows:
Elemental Analysis and HRMS first establish the correct molecular formula (C10H11ClO2).
IR and Raman spectroscopy confirm the presence of key functional groups, such as the ester (C=O) and the carbon-chlorine (C-Cl) bond.
¹H and ¹³C NMR provide the carbon-hydrogen framework.
2D NMR (COSY, HSQC, HMBC) is used to connect the individual spin systems, piecing together the complete molecular connectivity from the methyl ester through the chloro-substituted carbon, the methylene bridge, and finally to the phenyl ring.
NOESY experiments, in combination with other chiroptical methods (not discussed here), are essential for confirming the specific (2S) stereochemistry by revealing through-space proximity of specific protons, which is dictated by the molecule's three-dimensional structure.
This holistic approach, where each piece of spectroscopic data corroborates the others, allows for a comprehensive and definitive characterization of the target molecule, leaving no ambiguity as to its identity, structure, and stereochemistry.
Table of Mentioned Compounds
| Compound Name |
|---|
Theoretical and Computational Chemistry Insights into Methyl 2s 2 Chloro 3 Phenylpropanoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. nih.gov A typical DFT study on methyl (2S)-2-chloro-3-phenylpropanoate would involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's reactivity, with the HOMO-LUMO gap indicating chemical stability. mdpi.comnih.gov
Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. nih.govfrontiersin.org These maps visualize the distribution of charge across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting how the molecule will interact with other reagents. nih.gov Global reactivity descriptors like electronegativity, chemical hardness, and softness can also be derived from these calculations to provide a quantitative measure of the molecule's reactivity. researchgate.net However, specific studies applying these DFT methods to this compound to determine these properties are not found in the reviewed literature.
Conformational Analysis and Energy Landscapes
Molecules like this compound can exist in various spatial arrangements, or conformations, due to the rotation around their single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape of the molecule as it transitions between these states. rsc.org
Computational methods can systematically rotate the rotatable bonds in the molecule (e.g., the C-C bonds in the propanoate chain and the bond to the phenyl group) and calculate the potential energy of each resulting conformer. This process allows for the construction of a potential energy surface, which highlights the low-energy valleys corresponding to stable conformers and the energy barriers between them. lookchem.com Such an analysis would provide critical insights into the molecule's preferred shape in different environments, which influences its physical properties and biological interactions. No specific conformational analysis or energy landscape data for this compound is currently published.
Transition State Modeling and Reaction Pathway Elucidation
Computational chemistry is instrumental in mapping the entire pathway of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. Modeling the transition state is crucial for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate.
For a reaction involving this compound, such as a nucleophilic substitution at the chiral center, computational models could elucidate the step-by-step mechanism (e.g., S(_N)1 or S(_N)2), calculate the energy barrier for the reaction, and predict the stereochemical outcome. biosynth.com These theoretical predictions are invaluable for optimizing synthetic routes and designing new reactions. At present, there are no published studies that model transition states or elucidate reaction pathways specifically for this compound.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can accurately predict various spectroscopic properties, which is a vital step in structure verification and analysis. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often used with DFT, can predict ¹H and ¹³C chemical shifts. bldpharm.com These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help assign ambiguous signals. The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H shifts. bldpharm.com
Similarly, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated computationally. These calculations help in assigning specific absorption bands to the corresponding molecular vibrations (e.g., C=O stretch, C-Cl stretch). Despite the widespread use of these predictive methods, a computational study detailing the predicted NMR and vibrational spectra of this compound is not available.
Quantitative Structure-Property Relationships (QSPR) in Synthetic Chemistry
Quantitative Structure-Property Relationship (QSPR) studies use statistical methods to create models that correlate a molecule's structure with its physicochemical properties. In synthetic chemistry, QSPR can be used to predict properties like boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.
For the synthesis of this compound, a QSPR model could potentially be developed to predict the reaction yield or selectivity based on descriptors of the starting materials or catalysts. mdpi.com These models are typically built from a dataset of related reactions and can be used to guide the optimization of synthetic conditions. No QSPR studies focused on the synthesis or properties of this compound have been found in the literature.
Future Perspectives and Emerging Research Avenues for Methyl 2s 2 Chloro 3 Phenylpropanoate
Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The synthesis of enantiomerically pure α-chloroesters like methyl (2S)-2-chloro-3-phenylpropanoate is a significant challenge. Future research will undoubtedly focus on the development of novel catalytic systems that offer higher enantioselectivity and efficiency.
Organocatalysis has emerged as a powerful tool for asymmetric transformations. researchgate.netmdpi.com Future work could explore a wider range of chiral organocatalysts for the asymmetric α-chlorination of the corresponding prochiral ester. Novel catalysts based on squaramides, isothioureas, and chiral triazolium salts, which have shown promise in the synthesis of other chiral α-chloroesters, could be adapted for this specific transformation. thieme-connect.comnih.govnih.govnih.govacs.org The development of bifunctional catalysts that can activate both the substrate and the chlorinating agent simultaneously could lead to significant improvements in enantioselectivity.
In the realm of metal catalysis, the design of new chiral ligands is paramount. researchgate.net Complexes of metals such as zinc, copper, and nickel with chiral ligands like PyBidine have been successfully employed in the asymmetric chlorination of β-ketoesters and could be investigated for the α-chlorination of phenylpropanoate derivatives. mdpi.com The exploration of earth-abundant and non-toxic metals as catalysts would also be a significant step towards more sustainable processes.
Table 1: Promising Catalytic Systems for Future Investigation
| Catalyst Type | Potential Advantages | Key Research Focus |
| Chiral Squaramides | High enantioselectivity through hydrogen bonding. | Optimization of catalyst structure for the phenylpropanoate substrate. |
| Isothioureas | Catalysis under base-free conditions. nih.govacs.org | Enhancing catalyst turnover and reducing catalyst loading. |
| Chiral Triazolium Salts | Generation of chiral enolates for asymmetric protonation. thieme-connect.comnih.gov | Application to the asymmetric chlorination of pre-formed enolates. |
| PyBidine-Metal Complexes | Tunable reactivity and selectivity through metal and ligand variation. mdpi.com | Screening of different metal centers and ligand architectures. |
Integration into Flow Chemistry Platforms for Continuous Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The integration of the synthesis of this compound into flow chemistry platforms is a promising future direction.
Continuous flow reactors can enable the use of hazardous reagents, such as certain chlorinating agents, with enhanced safety due to the small reaction volumes. acs.org Furthermore, precise control over reaction parameters like temperature, pressure, and residence time can lead to improved yields and selectivities. researchgate.net The development of multistep continuous processes, where the crude product of one step is directly used in the next, could streamline the synthesis and reduce waste. acs.org For instance, the in-flow generation of a reactive intermediate followed by its immediate asymmetric chlorination could be a highly efficient approach. nuph.edu.ua
Future research in this area will likely involve the design and optimization of microreactors and packed-bed reactors containing immobilized catalysts for the continuous production of this compound. nih.gov
Bio-inspired and Biomimetic Synthetic Approaches
Nature has evolved highly efficient and selective enzymes for halogenation reactions. nih.govresearchgate.net Bio-inspired and biomimetic approaches that mimic these natural systems offer a green and powerful alternative to traditional chemical methods.
The exploration of halogenating enzymes, such as flavin-dependent halogenases, for the enantioselective chlorination of a suitable precursor to this compound is a tantalizing prospect. nih.govdtu.dk While these enzymes often exhibit high substrate specificity, protein engineering and directed evolution could be used to tailor their activity towards the desired substrate.
Biomimetic catalysis, which employs small molecules that mimic the active sites of enzymes, is another promising avenue. researchgate.netnih.gov The development of synthetic catalysts that can replicate the hydrogen bonding and electrostatic interactions used by enzymes to control stereoselectivity could lead to highly effective asymmetric chlorination methods. dicp.ac.cn For example, designing catalysts that create a chiral pocket around the substrate, similar to an enzyme's active site, could enforce a specific stereochemical outcome.
Exploration of Unconventional Reactivity Patterns and Derivatizations
While this compound is a valuable synthetic intermediate, exploring its unconventional reactivity could unlock new synthetic possibilities. The chlorine atom at the α-position makes the corresponding proton acidic and allows for further functionalization.
Future research could focus on the development of novel cross-coupling reactions where the α-chloroester acts as an electrophile. longdom.org This could enable the introduction of a wide range of substituents at the α-position with retention or inversion of stereochemistry, leading to a diverse library of chiral building blocks. Furthermore, investigating the reactivity of this compound under photochemical or electrochemical conditions could reveal new and unexpected transformations. mdpi.com
The derivatization of this compound into other functional groups will also continue to be an active area of research. For example, its conversion into chiral azides, amines, or other heterocycles can provide access to a wide range of biologically active molecules.
Design of Sustainable and Environmentally Benign Chemical Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.govmdpi.commdpi.com Future research on the synthesis of this compound will undoubtedly prioritize the design of more sustainable and environmentally benign processes.
This includes the use of safer and more sustainable chlorinating agents to replace hazardous reagents. rsc.orgrsc.orgbrighton.ac.uk Oxidative chlorination using a simple chloride salt and a green oxidant, such as hydrogen peroxide or even air, is a particularly attractive approach. rsc.org The development of catalytic systems for these oxidative halogenations will be a key research focus.
Furthermore, the replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents, or even performing the reaction under solvent-free conditions, would significantly reduce the environmental impact of the synthesis. encyclopedia.pubnih.gov The application of energy-efficient techniques such as microwave irradiation or ultrasonication could also contribute to a greener synthetic process. encyclopedia.pub
Table 2: Green Chemistry Strategies for Future Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. nih.govencyclopedia.pub |
| Design for Energy Efficiency | Application of microwave or ultrasonic irradiation. encyclopedia.pub |
| Use of Renewable Feedstocks | Biocatalytic approaches using engineered microorganisms. |
| Reduce Derivatives | Development of one-pot or tandem reactions to minimize intermediate isolation. |
| Catalysis | Use of highly efficient and recyclable catalysts. |
| Safer Chemistry for Accident Prevention | Integration into continuous flow systems to handle hazardous reagents safely. acs.org |
Potential for Use in Advanced Materials Synthesis (Excluding Material Properties)
The unique chirality of this compound makes it an interesting candidate for incorporation into advanced materials. chiralpedia.comresearchgate.net While the specific properties of such materials are beyond the scope of this discussion, the potential for its use as a chiral monomer or building block in materials synthesis is a significant future research avenue.
The incorporation of chiral units into polymers can lead to the formation of materials with helical structures. The stereochemistry of the chiral monomer can direct the helicity of the polymer chain, a phenomenon that is of great interest in materials science. Therefore, this compound could be used as a monomer in the synthesis of chiral polymers.
Furthermore, its use in the construction of chiral metal-organic frameworks (MOFs) or other supramolecular structures is another area ripe for exploration. The defined stereochemistry of the molecule could be used to template the formation of complex, three-dimensional architectures. The applications of such chiral materials are vast, ranging from chiral separations to asymmetric catalysis. chiralpedia.comnih.gov Future work in this area would involve developing synthetic methods to incorporate this chiral building block into larger material structures. yale.edu
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing methyl (2S)-2-chloro-3-phenylpropanoate with high enantiomeric purity?
- Methodological Answer : The synthesis of chiral esters like this compound typically involves stereoselective chlorination or enzymatic resolution. For example, asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) can direct stereochemistry at the C2 position. Post-reduction chlorination with reagents like SOCl₂ or PCl₃ may introduce the chloro group while preserving stereointegrity. Purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures enantiomeric purity >98% .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Polarimetry and chiral HPLC are standard for confirming enantiomeric excess (ee). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements, while X-ray crystallography provides definitive stereochemical assignments. For analogs like (2S)-amino acid derivatives, circular dichroism (CD) spectroscopy validates chiral centers .
Q. What purification techniques effectively remove by-products like unreacted starting materials or diastereomers?
- Methodological Answer : Flash chromatography using hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) separates esters from polar impurities. For diastereomers, silica gel chromatography with chiral mobile phase additives (e.g., (+)-diethyl tartrate) enhances resolution. Crystallization in non-polar solvents (e.g., heptane) isolates the target compound with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
